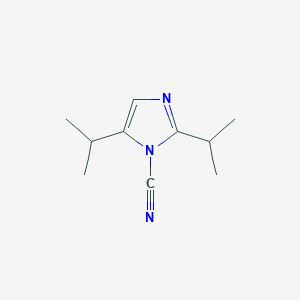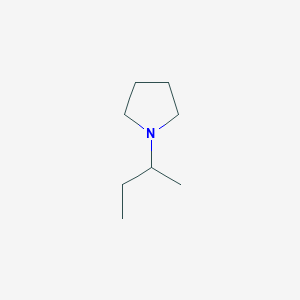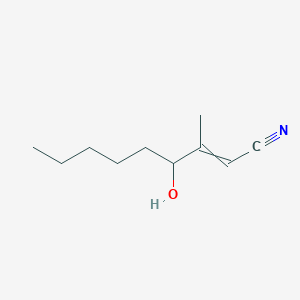![molecular formula C9H16Cl2Si2 B14430321 (2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane CAS No. 80153-59-9](/img/structure/B14430321.png)
(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane is a chemical compound with the molecular formula C8H14Cl2Si2. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications due to their unique properties. This compound is known for its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane typically involves the reaction of trivinylsilane with dichloromethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with enhanced equipment and process controls to ensure consistent quality and high yield. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production to achieve the desired specifications.
化学反応の分析
Types of Reactions
(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkoxy or amino groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Alcohols, amines.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce silanols, while substitution reactions can yield various organosilicon compounds with different functional groups.
科学的研究の応用
(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of (2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane involves its reactivity with various chemical species. The compound can form covalent bonds with other molecules, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Dichloromethylvinylsilane: Similar in structure but with different reactivity and applications.
Trivinylsilane: Lacks the dichloromethyl group, resulting in different chemical properties.
Dimethylvinylchlorosilane: Contains a dimethyl group instead of the trivinyl group, leading to variations in reactivity.
Uniqueness
(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane is unique due to its combination of dichloromethyl and trivinyl groups, which impart distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
80153-59-9 |
|---|---|
分子式 |
C9H16Cl2Si2 |
分子量 |
251.30 g/mol |
IUPAC名 |
dichloro-methyl-[2-tris(ethenyl)silylethyl]silane |
InChI |
InChI=1S/C9H16Cl2Si2/c1-5-13(6-2,7-3)9-8-12(4,10)11/h5-7H,1-3,8-9H2,4H3 |
InChIキー |
PTFCCBXSMUQEIS-UHFFFAOYSA-N |
正規SMILES |
C[Si](CC[Si](C=C)(C=C)C=C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


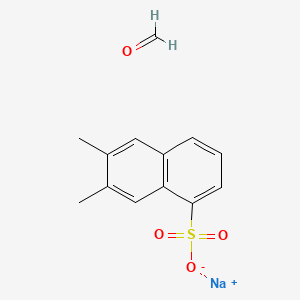
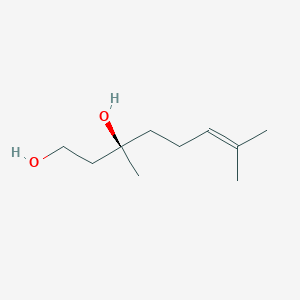
![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)

![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
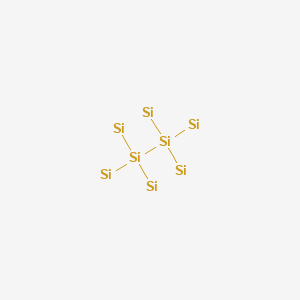
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)

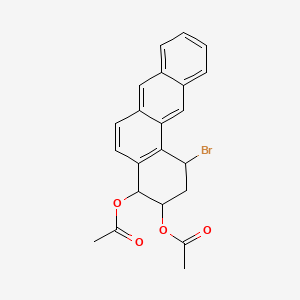
![7-Methyl-5-oxo-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-8-carboxylic acid](/img/structure/B14430296.png)

